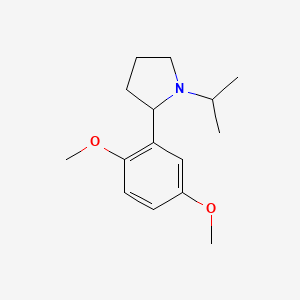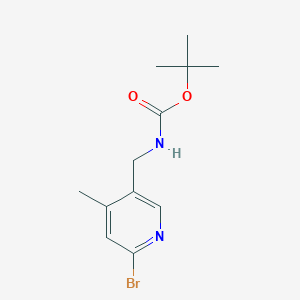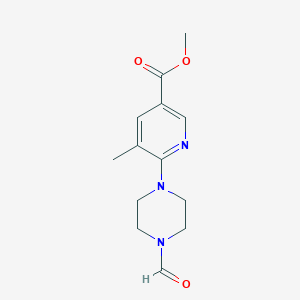
N-Isopropylindoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropylindoline-4-carboxamide: is a compound belonging to the family of indoline derivativesThe compound has a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylindoline-4-carboxamide typically involves the reaction of indoline derivatives with isopropylamine and a carboxylating agent. One common method is the amidation of indoline-4-carboxylic acid with isopropylamine under appropriate reaction conditions . The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions: N-Isopropylindoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-Isopropylindoline-4-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Isopropylindoline-4-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can disrupt various biological pathways, making the compound effective in therapeutic applications. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
- Indoline-2-carboxamide
- Indoline-3-carboxamide
- N-Methylindoline-4-carboxamide
Comparison: N-Isopropylindoline-4-carboxamide is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. Compared to indoline-2-carboxamide and indoline-3-carboxamide, the position of the carboxamide group in this compound may result in different binding affinities and inhibitory properties . The N-methyl derivative, on the other hand, may have different pharmacokinetic properties due to the presence of the methyl group .
Propiedades
Número CAS |
1706436-20-5 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
N-propan-2-yl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-8(2)14-12(15)10-4-3-5-11-9(10)6-7-13-11/h3-5,8,13H,6-7H2,1-2H3,(H,14,15) |
Clave InChI |
VLIDSSXTBORQSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=C2CCNC2=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


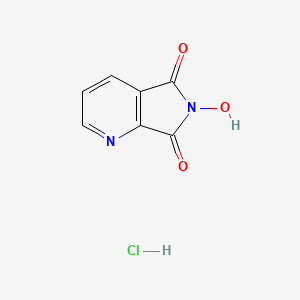
![Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15056772.png)
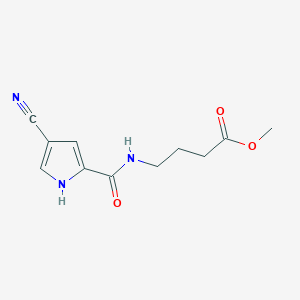
![2,4-Dibromo-1H-benzo[d]imidazole](/img/structure/B15056783.png)
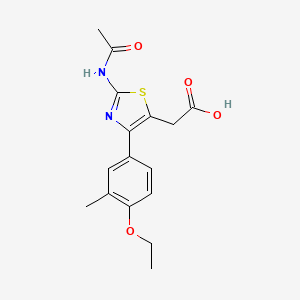
![1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B15056801.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15056802.png)
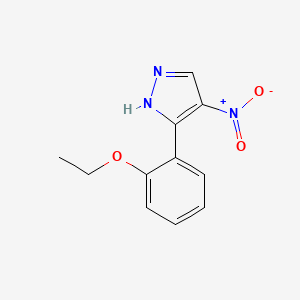
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B15056810.png)
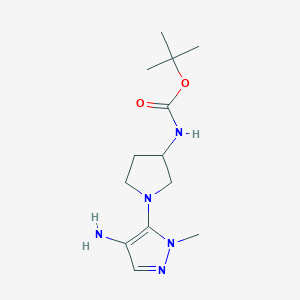
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B15056824.png)
